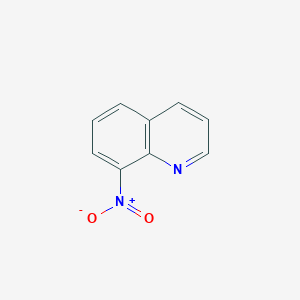

8-Nitroquinoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water. soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid.soluble in hot water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 346. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHHSGRZCKGLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020985 | |

| Record name | 8-Nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 8-Nitroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3356 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water. Soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid., Soluble in hot water | |

| Record name | 8-NITROQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000138 [mmHg] | |

| Record name | 8-Nitroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3356 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Monoclinic prisms from alcohol | |

CAS No. |

607-35-2 | |

| Record name | 8-Nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-NITROQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 8-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-NITROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWO6S88V4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-NITROQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

91.5 °C | |

| Record name | 8-NITROQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 8-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The information is presented to support researchers, scientists, and drug development professionals in their work with this versatile molecule.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1][2] It is sparingly soluble in cold water but soluble in organic solvents such as ethanol (B145695), ethyl ether, and benzene.[2][3] The core chemical and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 607-35-2 | [4] |

| Molecular Formula | C₉H₆N₂O₂ | [4] |

| Molecular Weight | 174.16 g/mol | [4] |

| Canonical SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])N=CC=C2 | [4] |

| InChI Key | OQHHSGRZCKGLCY-UHFFFAOYSA-N | [4] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Yellow to light yellow solid/powder, Monoclinic prisms from alcohol | [3][4][5] |

| Melting Point | 89-91 °C | [3][6] |

| Boiling Point | ~305.12 °C (estimate) | [3] |

| Density | ~1.219 g/cm³ (estimate) | [3] |

| Solubility | Slightly soluble in cold water; Soluble in ethanol, ethyl ether, benzene | [2][3] |

| Vapor Pressure | 0.000138 mmHg | [4] |

| pKa | 1.20 ± 0.17 (Predicted) | [3] |

| LogP | 1.40 | [4] |

Experimental Protocols

Synthesis of this compound via Skraup Reaction

The Skraup synthesis is a classic method for preparing quinolines. The following protocol is adapted for the synthesis of this compound from o-nitroaniline.

Materials:

-

o-Nitroaniline

-

Glycerol

-

Arsenic acid

-

Concentrated sulfuric acid

-

Sodium hydroxide (B78521) solution

-

Ethanol

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully mix 50 g of o-nitroaniline with 110 g of glycerol.

-

Slowly and with cooling, add 100 g of concentrated sulfuric acid to the mixture.

-

Add 51.5 g of arsenic acid to the flask.

-

Gently heat the mixture on a sand bath. The reaction is exothermic and may need to be moderated by removing the heat source.

-

Once the initial reaction subsides, heat the mixture under reflux for 3 hours.

-

Allow the mixture to cool and then pour it into a large volume of water.

-

Let the mixture stand overnight to allow the crude product to precipitate.

-

Filter the precipitate and discard the filtrate.

-

Carefully neutralize the filtrate with a sodium hydroxide solution until a brown precipitate appears, which is filtered off and discarded.

-

Continue adding sodium hydroxide solution to the filtrate until it is alkaline to precipitate the this compound.

-

Wash the precipitated this compound with water.

-

For purification, dissolve the crude product in hot ethanol, add activated charcoal, and boil for a few minutes.

-

Filter the hot solution to remove the charcoal.

-

Precipitate the purified this compound by adding water to the filtrate.

-

Collect the colorless monoclinic needles by filtration and dry them. The expected yield is approximately 55%.[7]

Caption: Workflow for the synthesis of this compound via the Skraup reaction.

Spectroscopic Analysis

Sample Preparation:

-

Weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate for aromatic compounds (e.g., 0-10 ppm)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

¹³C NMR Spectroscopy Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal to completely cover it.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum should be collected with the clean, empty ATR crystal before analyzing the sample.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent such as ethanol or methanol (B129727).

-

From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ M) in the same solvent.

-

Use the pure solvent as a blank for baseline correction.

Instrument Parameters:

-

Wavelength Range: 200-800 nm

-

Scan Speed: Medium

-

Cuvette: 1 cm path length quartz cuvette.

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent like methanol or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 50-500 m/z

-

Inlet System: Direct insertion probe or gas chromatography (if applicable).

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered attention for their potential as anticancer agents.[2] The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death.

ROS-Mediated Mitochondrial Dysfunction and Apoptosis

Studies on this compound analogs have shown that they can induce apoptosis in cancer cells by increasing the levels of intracellular Reactive Oxygen Species (ROS).[1][2] This increase in ROS leads to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.[1][8]

The proposed signaling cascade is as follows:

-

Increased ROS Production: this compound treatment leads to an accumulation of ROS within the cancer cells.[1]

-

Mitochondrial Membrane Permeabilization: The elevated ROS levels damage the mitochondrial membrane, leading to its permeabilization.[1][8]

-

Cytochrome c Release: This damage results in the release of cytochrome c from the mitochondria into the cytoplasm.[8]

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome.[9][10]

-

Caspase-9 Activation: The formation of the apoptosome leads to the activation of caspase-9.[9]

-

Caspase-3 Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[9]

-

Apoptosis: Caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.[9]

Caption: Proposed signaling pathway of this compound-induced apoptosis via ROS and mitochondrial dysfunction.

Potential Involvement of the Akt/NF-κB Pathway

While direct evidence for this compound's effect on the Akt/NF-κB pathway is limited, related quinoline (B57606) derivatives have been shown to inhibit this pathway, which is crucial for cell survival and inflammation. The NF-κB transcription factor promotes the expression of anti-apoptotic genes. Inhibition of the Akt/NF-κB pathway could therefore sensitize cancer cells to apoptosis. Further research is warranted to explore the role of this compound in modulating this pathway.

Caption: Potential mechanism of this compound via inhibition of the Akt/NF-κB survival pathway.

Conclusion

This compound is a compound with well-defined chemical and physical properties and significant potential in drug development, particularly in oncology. This guide provides a foundational understanding of this molecule, including practical experimental protocols and insights into its biological mechanisms of action. The information presented herein is intended to facilitate further research and application of this compound in various scientific and therapeutic areas.

References

- 1. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROS-mediated mitochondrial pathway: Significance and symbolism [wisdomlib.org]

- 3. This compound CAS#: 607-35-2 [m.chemicalbook.com]

- 4. This compound | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 8-ニトロキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to 8-Nitroquinoline: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Nitroquinoline, a versatile chemical intermediate used in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The document focuses on its chemical identity, physical properties, and critical safety data as outlined by the Globally Harmonized System (GHS). It is intended to serve as an essential resource for professionals handling this compound in a laboratory or industrial setting.

Chemical Identification and Properties

This compound is a yellow crystalline solid belonging to the quinoline (B57606) family.[1][2] Its chemical structure, featuring a nitro group on the quinoline core, makes it a valuable precursor in various organic synthesis reactions.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 607-35-2 | [2][3][4][5] |

| IUPAC Name | This compound | [4][5] |

| Molecular Formula | C₉H₆N₂O₂ | [2][3][4] |

| Molecular Weight | 174.16 g/mol | [2][3][4] |

| EC Number | 210-135-9 | [4][6] |

| InChIKey | OQHHSGRZCKGLCY-UHFFFAOYSA-N | [4][5][6] |

| Canonical SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])N=CC=C2 |[4][5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Yellow to light yellow solid; powder to crystal.[2][7] | [1][2][7] |

| Melting Point | 86-91 °C | [2][6][7] |

| Boiling Point | ~305.12 °C (rough estimate) | [7] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, benzene.[4][7] | [1][4][7] |

| logP (Octanol/Water) | 1.40 - 2.143 | [4][8] |

| Vapor Pressure | 0.000138 mmHg |[4] |

Safety and Hazard Information

This compound is classified as hazardous under the OSHA Hazard Communication Standard.[9] It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[1][4][6] Furthermore, it is suspected of causing genetic defects and cancer.[6][9]

Table 3: GHS Classification and Safety Phrases

| Category | Information | Source(s) |

|---|---|---|

| Signal Word | Warning | [4][6][9] |

| Pictograms | Health Hazard, Irritant | [4] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. H341: Suspected of causing genetic defects. H351: Suspected of causing cancer. | [4][6][9] |

| Precautionary Statements | P201: Obtain special instructions before use. P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308+P313: IF exposed or concerned: Get medical advice/attention. |[1][6][9] |

Table 4: Summary of Toxicological Data

| Endpoint | Result | Notes | Source(s) |

|---|---|---|---|

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation).[4] Harmful if swallowed, in contact with skin, or if inhaled.[6] | The GHS Category 4 classification indicates moderate acute toxicity. | [4][6] |

| Carcinogenicity | Category 2: Suspected of causing cancer. | Classified as a questionable carcinogen with experimental data. | [7][9] |

| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects. | Mutation data has been reported. | [7][9] |

| Reproductive Toxicity | Experimental reproductive effects have been noted. | TD in rat: 36,400 mg/kg over 2 years showed carcinogenic and reproductive effects. |[7] |

Experimental Protocols

Detailed, substance-specific experimental protocols for this compound are typically proprietary to the testing bodies. However, the hazard classifications are based on standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD Test Guideline 423): This protocol is used to determine the oral toxicity of a substance. In the Acute Toxic Class Method, the substance is administered to a group of fasted animals in a stepwise procedure. Sighting studies with single animals are used to determine the starting dose. Depending on the mortality and/or moribund status of the animals, further groups of animals may be dosed at higher or lower fixed levels. The method provides a classification into one of five toxicity categories.

-

Skin Irritation/Corrosion (OECD Test Guideline 404): This guideline determines the potential of a substance to cause irreversible or reversible inflammatory changes to the skin. A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a single test animal (typically an albino rabbit). The patch is covered with a gauze dressing for a set period (usually 4 hours). Skin reactions are observed and graded for erythema and edema at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Eye Irritation/Corrosion (OECD Test Guideline 405): This test assesses the potential of a substance to produce irritation or damage to the eye. A small, measured amount of the test substance is applied into the conjunctival sac of one eye of an experimental animal (e.g., albino rabbit). The other eye remains untreated as a control. The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals after application.

Visualized Workflows and Logic

To ensure safety and proper communication of hazards, standardized workflows for handling and classification are critical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 607-35-2 [matrix-fine-chemicals.com]

- 6. This compound 98 607-35-2 [sigmaaldrich.com]

- 7. This compound CAS#: 607-35-2 [m.chemicalbook.com]

- 8. Quinoline, 8-nitro- (CAS 607-35-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. fishersci.com [fishersci.com]

Synthesis of 8-Nitroquinoline via Skraup Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 8-nitroquinoline through the Skraup reaction. This well-established method offers a reliable pathway to this important heterocyclic compound, a key building block in the development of various pharmaceutical agents. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data to support researchers in their synthetic endeavors.

Core Concepts: The Skraup Reaction

The Skraup synthesis is a classic organic reaction used to synthesize quinolines. The archetypal reaction involves the heating of an aniline (B41778) derivative with glycerol (B35011), a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[1][2] In the synthesis of this compound, o-nitroaniline serves as the aromatic amine precursor.

The reaction mechanism proceeds through several key stages:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of o-nitroaniline undergoes a conjugate addition to acrolein.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a dihydroquinoline derivative.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic this compound. The oxidizing agent is crucial for this final aromatization step. Arsenic acid is a commonly used oxidizing agent in this specific synthesis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the Skraup synthesis of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | o-Nitroaniline | [3] |

| Key Reagents | Glycerol, Sulfuric Acid (conc.), Arsenic Acid | [3] |

| Reaction Temperature | Gentle heating, then boiling | [3] |

| Reaction Time | 3 hours (boiling) | [3] |

| Reported Yield | 55% | [3] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | |

| Molecular Weight | 174.16 g/mol | |

| Melting Point | 88 °C | [3] |

| Appearance | Colorless monoclinic needles | [3] |

| Solubility | Insoluble in water, soluble in alcohol | [3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.[3]

Materials:

-

o-Nitroaniline (50 g)

-

Glycerol (110 g)

-

Concentrated Sulfuric Acid (100 g)

-

Arsenic Acid (51.5 g)

-

Sodium Hydroxide (B78521) solution

-

Animal Charcoal (decolorizing carbon)

-

Water

Procedure:

-

Reaction Setup: In a suitable flask, thoroughly mix 100 g of concentrated sulfuric acid, 51.5 g of arsenic acid, 110 g of glycerol, and 50 g of o-nitroaniline. Equip the flask with a reflux condenser.

-

Heating: Carefully heat the mixture on a sand bath. The reaction is exothermic, and once it commences, the flask should be removed from the heat source to moderate the reaction.

-

Reflux: Once the initial vigorous reaction subsides, return the flask to the sand bath and maintain a steady boil for 3 hours.

-

Workup - Hydrolysis: After cooling, cautiously add a large volume of water to the reaction mixture and allow it to stand overnight.

-

Filtration: Filter the mixture.

-

Workup - Neutralization (Impurity Removal): Carefully add sodium hydroxide solution to the filtrate until a brown precipitate appears. Filter off and discard this precipitate.

-

Workup - Neutralization (Product Precipitation): Continue adding sodium hydroxide solution to the filtrate until it is alkaline. The this compound product will precipitate.

-

Purification - Washing: Collect the precipitated this compound and wash it with water.

-

Purification - Recrystallization: Boil the crude product in ethanol with animal charcoal. Filter the hot solution and then precipitate the purified this compound by adding water.

-

Drying: Collect the purified product and dry it thoroughly.

Visualizing the Process

Diagram 1: Skraup Reaction Mechanism for this compound Synthesis

References

A Technical Guide to the Solubility of 8-Nitroquinoline in Common Laboratory Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility of 8-nitroquinoline, a heterocyclic aromatic compound utilized in various chemical and pharmaceutical research applications. Understanding the solubility of this compound is critical for its application in organic synthesis, drug development, and material science. This document outlines qualitative and the limited available quantitative solubility data, details a general experimental protocol for solubility determination, and provides visual workflows for solubility testing and a conceptual mechanism of action relevant to quinoline (B57606) derivatives.

Introduction to this compound

This compound is a quinoline derivative with a nitro group substituted at the 8th position. It appears as a yellow crystalline solid and serves as a building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its unique chemical structure, featuring both a quinoline ring and a nitro group, influences its reactivity and physical properties, including its solubility in various solvents. This property is fundamental for researchers in designing experiments, developing formulations, and in purification processes.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which has both polar (nitro group, nitrogen in the ring) and non-polar (benzene ring) characteristics. This allows for varying degrees of solubility in a range of common laboratory solvents.

Qualitative Solubility

Qualitative assessments indicate that this compound has limited solubility in water and is more soluble in organic solvents. The following table summarizes the available qualitative data.

| Solvent Category | Solvent | Solubility Description | Citation |

| Aqueous | Water (cold) | Slightly soluble / Sparingly soluble | [1][2][3] |

| Water (hot) | Soluble | [2] | |

| Dilute Acid | Soluble | [2] | |

| Alcohols | Ethanol (B145695) | Soluble | [1][2][3] |

| Ethers | Ethyl Ether | Soluble | [1][2][3] |

| Aromatic Hydrocarbons | Benzene | Soluble | [1][2][3] |

| Halogenated Solvents | Chloroform | Soluble | [2] |

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound is limited. For a structurally related compound, 5-nitro-8-hydroxyquinoline (Nitroxoline), the mole fraction solubility in ethanol at 298 K is reported as 0.0018, which corresponds to approximately 3.8 g/L.[4] While not directly applicable to this compound, this provides a rough order-of-magnitude estimate for its solubility in ethanol. Researchers requiring precise quantitative data are advised to perform experimental determinations.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an organic compound such as this compound. This method is based on common laboratory practices for qualitative and semi-quantitative solubility assessment.

Materials and Equipment

-

Compound to be tested (e.g., this compound)

-

A range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, hexane)

-

Small test tubes

-

Vortex mixer or spatula for agitation

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure: Qualitative Solubility Testing

-

Preparation : Place approximately 25 mg (or 0.05 mL if liquid) of the compound into a small test tube.

-

Solvent Addition : Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).

-

Agitation : After each addition, shake the test tube vigorously for 10-20 seconds.[5] Continuous stirring for a set time, such as 60 seconds, can also be employed for consistency.[5]

-

Observation : Observe whether the compound dissolves completely. If the compound dissolves, it is considered "soluble" in that solvent. If it remains undissolved, it is "insoluble".

-

Systematic Testing : A systematic approach is often used, starting with water. If the compound is insoluble in water, its solubility in acidic and basic solutions is then tested to identify acidic or basic functional groups.[6]

Procedure: Quantitative Solubility Determination (Gravimetric Method)

-

Prepare a Saturated Solution : Add an excess amount of the solute to a known volume of the solvent in a sealed vial or flask.

-

Equilibration : Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a rotator in a constant temperature bath is ideal.

-

Phase Separation : Allow any undissolved solid to settle. Filter the saturated solution through a pre-weighed filter paper or a fritted funnel to remove the excess solid.

-

Solvent Evaporation : Take a known volume or weight of the clear filtrate and place it in a pre-weighed container. Carefully evaporate the solvent under vacuum or in a fume hood.

-

Mass Determination : Once the solvent is fully evaporated, weigh the container with the dried solute. The mass of the dissolved solute can then be calculated.

-

Calculation : Express the solubility as grams of solute per 100 mL of solvent or in other appropriate units like mol/L.

Visualized Workflows and Conceptual Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for solubility testing and a conceptual mechanism of action for quinoline derivatives in biological systems.

Caption: Logical workflow for determining the solubility class of an organic compound.

Caption: Conceptual mechanism for quinoline derivatives via metal ion chelation.

Applications in Research and Drug Development

The solubility of this compound and its derivatives is a critical parameter in their application as potential therapeutic agents. For instance, the related compound 8-hydroxy-5-nitroquinoline (nitroxoline) is noted for its antimicrobial and anticancer properties, which are linked to its ability to chelate metal ions essential for microbial or cancer cell enzymes.[7][8] Proper solubility in physiological media and in formulation solvents is paramount for achieving bioavailability and therapeutic efficacy. Furthermore, in organic synthesis, solvent choice directly impacts reaction kinetics, yield, and the ease of product purification.

Conclusion

This compound exhibits solubility in a range of common organic solvents and dilute acids, with limited solubility in cold water.[1][2][3] This solubility profile makes it amenable to various applications in synthetic chemistry and medicinal research. While qualitative data are readily available, researchers requiring precise concentrations for applications such as formulation development or crystallization studies should perform quantitative solubility experiments. The provided protocols and workflows serve as a foundational guide for scientists and researchers working with this versatile compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 607-35-2 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.ws [chem.ws]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Characterization of 8-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 8-nitroquinoline. A critical intermediate in the synthesis of various pharmaceuticals and functional materials, a thorough understanding of its properties is paramount for its effective application. This document consolidates crystallographic, spectroscopic, and procedural data into a readily accessible format, complete with detailed experimental protocols and visual workflows to support researchers in their endeavors.

Molecular Structure and Properties

This compound is an aromatic heterocyclic compound with a nitro group (-NO₂) substituted at the eighth position of the quinoline (B57606) ring. This substitution significantly influences the electronic properties and reactivity of the quinoline scaffold.

Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound[1][2] |

| Chemical Formula | C₉H₆N₂O₂[1][3][4][5] |

| Molecular Weight | 174.16 g/mol [1][4][5] |

| CAS Number | 607-35-2[1][3][4] |

| SMILES String | [O-]--INVALID-LINK--c1cccc2cccnc12[1] |

Physical Properties

| Property | Value |

| Appearance | Yellow to light yellow solid/crystals[3][4] |

| Melting Point | 89-91 °C[1] |

| Solubility | Sparingly soluble in water[3] |

Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The molecule is nearly planar, with a slight dihedral angle between the pyridine (B92270) and benzene (B151609) rings.

Unit Cell Parameters

The crystal structure of this compound is monoclinic with the space group P2₁/c.

| Parameter | Value |

| a | 7.2421 (11) Å |

| b | 16.688 (3) Å |

| c | 7.2089 (11) Å |

| α | 90° |

| β | 114.086 (4)° |

| γ | 90° |

| Volume | 795.4 (2) ų |

| Z | 4 |

Data obtained from Acta Crystallographica Section E: Structure Reports Online, 2011, E67, o957.

Synthesis of this compound

This compound is commonly synthesized via the Skraup reaction, a classic method for quinoline synthesis. This reaction involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.

Detailed Experimental Protocol: Skraup Synthesis

Materials:

-

o-Nitroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic Acid (oxidizing agent)

-

Water

-

Sodium Hydroxide (B78521) solution

-

Activated Charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully mix 100 g of concentrated sulfuric acid, 51.5 g of arsenic acid, and 110 g of glycerol.

-

To this mixture, add 50 g of o-nitroaniline and shake well to ensure homogeneity.

-

Gently heat the mixture on a sand bath. The reaction is exothermic; be prepared to remove the heat source to control the reaction rate.

-

Once the initial vigorous reaction subsides, heat the mixture to boiling and maintain reflux for 3 hours.

-

Allow the reaction mixture to cool to room temperature, then cautiously add a large volume of water.

-

Let the diluted mixture stand overnight to allow for the precipitation of the crude product, then filter.

-

Carefully add sodium hydroxide solution to the filtrate until a brown precipitate forms. Filter off and discard this precipitate.

-

Continue adding sodium hydroxide solution to the filtrate until it is alkaline. The this compound will precipitate.

-

Collect the precipitated this compound by filtration and wash it with water.

-

For purification, dissolve the crude product in hot ethanol, add activated charcoal, and heat to reflux.

-

Filter the hot solution to remove the charcoal.

-

Precipitate the purified this compound by adding water to the ethanol solution.

-

Collect the colorless, monoclinic needles of this compound by filtration and dry.

This protocol is adapted from "Systematic Organic Chemistry," by W. M. Cumming, 1937.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of synthesized this compound.

UV-Visible Spectroscopy

The UV-visible spectrum of this compound exhibits characteristic absorption maxima corresponding to electronic transitions within the aromatic system.

| λmax (nm) | Molar Absorptivity (log ε) |

| 275 | 3.74 |

| 301 | 3.54 |

| 315 | 3.52 |

Data sourced from the Hazardous Substances Data Bank (HSDB).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the nitro group and the quinoline ring system.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~900-675 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 128 | Moderate | [M - NO₂]⁺ |

| 116 | High | [M - NO - O]⁺ or [M - N₂O₂]⁺ |

Experimental Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Molecular Structure Visualization

Caption: 2D representation of the this compound molecular structure.

References

historical synthesis methods for 8-Nitroquinoline

An In-depth Technical Guide on the Historical Synthesis Methods for 8-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of this compound, a significant intermediate in the preparation of various biologically active compounds, including the antimalarial drug primaquine.[1] The two primary historical routes to this compound are the direct nitration of quinoline (B57606) and the Skraup synthesis starting from ortho-nitroaniline. This document details the experimental protocols for these key methods, presents quantitative data in a structured format, and provides visual representations of the synthetic pathways.

Direct Nitration of Quinoline

The direct nitration of quinoline is a classical electrophilic aromatic substitution reaction. Under strongly acidic conditions, the quinoline molecule is protonated to form the quinolinium cation. This deactivates the pyridine (B92270) ring towards electrophilic attack, directing the substitution to the benzene (B151609) ring, primarily at the 5- and 8-positions.[2][3] The reaction typically yields a mixture of 5-nitroquinoline (B147367) and this compound.[1][4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | Quinoline, Fuming Nitric Acid, Fuming Sulfuric Acid | [4] |

| Temperature | 0 °C to 100 °C | [2][5] |

| Reaction Time | 1 to 2 hours | [5] |

| Product Ratio (5-nitro:8-nitro) | ~52.3 : 47.7 to 40-60 : 30-50 | [2][5] |

| Overall Yield (5- and 8-isomers) | Maximized at 95-100°C | [5] |

Experimental Protocol

Materials:

-

Quinoline

-

Fuming Nitric Acid

-

Fuming Sulfuric Acid (Oleum)

-

Ice

-

Sodium Hydroxide (B78521) solution

-

Organic solvent (e.g., dimethylformamide for separation)

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place a measured amount of fuming sulfuric acid and cool it in an ice bath.

-

Addition of Reactants: Slowly add quinoline to the cooled sulfuric acid while maintaining a low temperature. Subsequently, add fuming nitric acid dropwise to the mixture, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, the reaction mixture can be stirred at 0°C or heated to a specific temperature (e.g., 95-100°C) for a designated period (e.g., 1-2 hours) to drive the reaction to completion.[5]

-

Work-up: Pour the reaction mixture carefully onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is alkaline. This will precipitate the nitroquinoline isomers.

-

Isolation: Collect the solid precipitate by filtration and wash it with water.

-

Separation of Isomers: The separation of 5-nitroquinoline and this compound can be challenging. Historical methods involved fractional crystallization of their salts, such as the nitrate (B79036) or hydrochloride salts, from dilute acids or other solvent systems.[5] For instance, dissolving the mixture in a large volume of dilute nitric acid and cooling can selectively separate the 5-nitroquinoline isomer as the nitrate salt.[5] More contemporary methods may utilize solvents like wet dimethylformamide (DMF) for selective precipitation of the hydrohalide salts.[5]

Synthesis and Separation Workflow

Caption: Workflow for the synthesis of this compound via direct nitration of quinoline.

Skraup Synthesis

The Skraup synthesis is a powerful method for constructing the quinoline ring system. To synthesize this compound directly, ortho-nitroaniline is used as the starting material. The reaction involves heating the aniline (B41778) derivative with glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent (historically arsenic pentoxide or the starting nitroaniline itself).[6][7][8]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | o-Nitroaniline, Glycerol, Conc. Sulfuric Acid, Arsenic Acid | [7] |

| Molar Ratio (approx.) | 1 (o-nitroaniline) : 2.5 (glycerol) : 2.2 (H2SO4) : 0.5 (Arsenic Acid) | [7] |

| Reaction Time | 3 hours (boiling) | [7] |

| Yield | 55% | [7] |

| Melting Point | 88 °C | [7] |

Experimental Protocol

Materials:

-

o-Nitroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic Acid

-

Sodium Hydroxide solution

-

Ethanol

-

Activated Charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-nitroaniline, glycerol, arsenic acid, and concentrated sulfuric acid.[7]

-

Heating: Carefully heat the mixture on a sand bath. The reaction is exothermic and may become vigorous. Once the reaction begins, it may be necessary to remove the heat source temporarily until the initial vigorous phase subsides.[7]

-

Reflux: After the initial reaction moderates, heat the mixture to boiling and maintain reflux for approximately 3 hours.[7]

-

Work-up: Allow the reaction mixture to cool and then dilute it with a large volume of water. Let the mixture stand overnight to allow for the precipitation of crude product and unreacted materials.

-

Filtration: Filter the aqueous mixture.

-

Purification:

-

Carefully add sodium hydroxide solution to the filtrate until a brown precipitate appears; filter this off and discard it.[7]

-

Continue adding sodium hydroxide to the filtrate until it is alkaline, which will precipitate the this compound.[7]

-

Collect the solid product by filtration and wash it with water.[7]

-

For further purification, the crude this compound can be dissolved in hot ethanol, treated with activated charcoal, filtered, and then reprecipitated by the addition of water.[7]

-

Skraup Synthesis Pathway

Caption: Pathway for the Skraup synthesis of this compound from o-nitroaniline.

Conclusion

Both the direct nitration of quinoline and the Skraup synthesis represent historically significant and foundational methods for the preparation of this compound. While direct nitration is conceptually straightforward, it suffers from the formation of isomeric mixtures that require tedious separation. The Skraup synthesis, on the other hand, offers a more direct route to the desired 8-substituted product when starting with the appropriately substituted aniline, though the reaction conditions are often harsh and can be vigorous. These methods laid the groundwork for the synthesis of a vast array of quinoline derivatives that are of continued interest in medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pjsir.org [pjsir.org]

- 4. uop.edu.pk [uop.edu.pk]

- 5. EP0858998A1 - Separation of 5-nitroquinoline and this compound - Google Patents [patents.google.com]

- 6. iipseries.org [iipseries.org]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

8-Nitroquinoline: A Technical Guide to its Discovery and Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

First synthesized in 1879 by Königs, 8-nitroquinoline is a heterocyclic aromatic organic compound that has since become a significant building block in medicinal chemistry and materials science.[1] Its versatile reactivity and diverse biological activities have spurred extensive research, leading to its incorporation into a wide range of applications, from antimicrobial and antitumor agents to fluorescent probes. This technical guide provides an in-depth overview of the discovery, synthesis, physicochemical properties, and initial biological studies of this compound, with a focus on detailed experimental protocols and the underlying mechanisms of its action.

Physicochemical and Spectroscopic Data

This compound is a yellow crystalline solid with the molecular formula C₉H₆N₂O₂. A summary of its key physicochemical and spectroscopic properties is presented in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 174.16 g/mol | [2] |

| Melting Point | 89-91 °C | [2] |

| Boiling Point | ~305 °C (decomposes) | |

| Solubility | Soluble in ethanol, ether, chloroform, and hot hydrochloric acid. Slightly soluble in water. | [2][3] |

| Appearance | Yellow crystalline powder | |

| CAS Number | 607-35-2 | [2] |

Spectroscopic Data

| Technique | Key Peaks/Signals | Reference |

| Infrared (IR) | C=N stretching: ~1627 cm⁻¹, C-N stretching: ~1258-1287 cm⁻¹, Aromatic C-H stretching: ~3036-3086 cm⁻¹, NO₂ stretching: ~1534 cm⁻¹ | [4][5] |

| ¹H NMR (CDCl₃) | δ ~7.5-9.0 ppm (complex multiplet) | |

| ¹³C NMR (CDCl₃) | Signals in the aromatic region | |

| UV-Vis (Methanol) | λmax ~333 nm | [6][7] |

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Skraup synthesis, which involves the reaction of o-nitroaniline with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent.

Experimental Protocol: Skraup Synthesis of this compound

Materials:

-

o-Nitroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic Pentoxide (or another suitable oxidizing agent like nitrobenzene)

-

Sodium Hydroxide (B78521) solution

-

Ethanol

-

Activated Charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add o-nitroaniline to a mixture of glycerol and concentrated sulfuric acid.

-

Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., arsenic pentoxide) to the mixture while stirring. The reaction is highly exothermic and should be controlled by external cooling if necessary.

-

Heating: Heat the reaction mixture gently under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it into a large volume of cold water.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is alkaline. This will precipitate the crude this compound.

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with water to remove any inorganic impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in hot ethanol, add activated charcoal to decolorize the solution, and filter while hot. Allow the filtrate to cool slowly to form crystals of pure this compound.

Experimental Workflow: Synthesis and Purification

Initial Biological Studies

Early investigations into the biological properties of quinoline (B57606) derivatives revealed their potential as antimicrobial and antitumor agents. While specific quantitative data from the earliest studies on this compound are not extensively documented in modern databases, research on closely related compounds like nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) provides insight into the initial understanding of their biological effects.

Antimicrobial Activity

Quinoline derivatives have long been recognized for their antimicrobial properties. The mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the function of various microbial enzymes.[8] Studies on nitroxoline have demonstrated its efficacy against a broad spectrum of bacteria and fungi.

Representative Minimum Inhibitory Concentrations (MIC) for Nitroxoline:

| Microorganism | MIC (µg/mL) | Reference |

| Escherichia coli | 4-16 | [9] |

| Staphylococcus aureus | 2-8 | [9] |

| Candida albicans | 1-4 | [9] |

Antitumor Activity

The antitumor potential of this compound derivatives has been a subject of significant research interest. One of the key mechanisms identified is the induction of apoptosis in cancer cells.

A study on novel this compound-thiosemicarbazone analogues demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells through a pathway involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[10]

Key Findings from Antitumor Studies of an this compound Analogue:

-

Induction of Apoptosis: The compound was shown to induce programmed cell death in cancer cells.[10]

-

Cell Cycle Arrest: The progression of the cell cycle was halted at the G1/S and G2/M phases.[10]

-

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential was observed, a key event in the intrinsic apoptotic pathway.[10]

-

ROS Generation: The compound led to an increase in the intracellular levels of reactive oxygen species.[10]

Signaling Pathway: ROS-Mediated Mitochondrial Apoptosis

The antitumor activity of certain this compound derivatives has been linked to the induction of apoptosis via the intrinsic (mitochondrial) pathway, triggered by an increase in reactive oxygen species (ROS).

Conclusion

Since its discovery, this compound has evolved from a laboratory curiosity to a cornerstone in the development of new therapeutic agents and functional materials. Its straightforward synthesis and the amenability of the quinoline ring to further functionalization have made it an attractive scaffold for chemical exploration. The initial studies into its biological activities have laid the groundwork for the development of a diverse range of compounds with potent antimicrobial and antitumor properties. The elucidation of its mechanisms of action, such as the induction of ROS-mediated apoptosis, continues to provide valuable insights for the rational design of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to build upon the rich history of this compound and unlock its full potential in various scientific disciplines.

References

- 1. 8-Nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Hydroxy-5-nitroquinoline 96 4008-48-4 [sigmaaldrich.com]

- 4. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical and Computational Studies of 8-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitroquinoline is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, focusing on its molecular structure, spectroscopic properties, and electronic characteristics. The document summarizes key quantitative data, details relevant experimental and computational protocols, and presents visual diagrams of pertinent workflows and mechanisms of action to support further research and drug development endeavors.

Introduction

Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a nitro group at the 8-position of the quinoline ring system significantly modulates its electronic properties and, consequently, its chemical reactivity and biological activity. Understanding the fundamental molecular and electronic structure of this compound through theoretical and computational methods is paramount for the rational design of novel drug candidates.

This guide serves as a technical resource for researchers, providing a consolidated repository of computational data, experimental methodologies, and mechanistic insights related to this compound.

Molecular Structure and Properties

The molecular structure of this compound has been elucidated through both experimental techniques, such as single-crystal X-ray diffraction, and computational methods, primarily Density Functional Theory (DFT).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆N₂O₂ | [3] |

| Molecular Weight | 174.16 g/mol | [3] |

| Melting Point | 89-91 °C | [4] |

| Appearance | Yellow powder | [4] |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695), ether, and benzene (B151609). | [3] |

| logP | 1.40 | [3] |

Optimized Geometry

Table 2: Selected Experimental Bond Lengths and Angles of this compound [5][6]

| Parameter | Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | C7-C8 | 1.419 |

| C8-N2 | 1.474 | |

| N2-O1 | 1.226 | |

| N2-O2 | 1.229 | |

| C8-C9 | 1.365 | |

| C9-N1 | 1.369 | |

| Bond Angles | C7-C8-N2 | 118.8 |

| O1-N2-O2 | 123.5 | |

| C8-N2-O1 | 118.4 | |

| C8-N2-O2 | 118.1 | |

| C9-C8-N2 | 120.5 |

Spectroscopic Analysis

Spectroscopic techniques are crucial for the characterization of this compound. This section details the theoretical and experimental aspects of its vibrational, nuclear magnetic resonance, and electronic spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule. While experimental spectra for this compound are available, detailed theoretical assignments are more thoroughly reported for its derivatives. Table 3 presents a comparison of calculated vibrational frequencies for 2-methyl-8-nitroquinoline, which can serve as a reference for interpreting the spectra of this compound.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 2-Methyl-8-Nitroquinoline

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) |

| NO₂ asymmetric stretch | 1530 |

| NO₂ symmetric stretch | 1350 |

| C-N stretch | 1290 |

| Quinoline ring stretch | 1600 - 1400 |

| C-H stretch (aromatic) | 3100 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of organic molecules. The chemical shifts are influenced by the electron-withdrawing nitro group.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | H-2 | ~8.9 |

| H-3 | ~7.5 | |

| H-4 | ~8.2 | |

| H-5 | ~7.8 | |

| H-6 | ~7.6 | |

| H-7 | ~8.0 | |

| ¹³C | C-2 | ~150 |

| C-3 | ~122 | |

| C-4 | ~136 | |

| C-4a | ~128 | |

| C-5 | ~130 | |

| C-6 | ~125 | |

| C-7 | ~129 | |

| C-8 | ~145 | |

| C-8a | ~148 |

Note: These are approximate values based on general quinoline derivatives and the influence of the nitro group. Experimental values may vary depending on the solvent and other conditions.

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions corresponding to π→π* and n→π* transitions.

Table 5: Experimental UV-Vis Absorption Maxima (λ_max) for this compound Derivatives

| Compound | Solvent | λ_max (nm) | Reference(s) |

| 8-Hydroxy-5-nitroquinoline | Ethanol | 250, 446 | [7] |

| 6-Nitroquinoline fumaric acid | - | 333 | [8] |

Computational Studies

Computational chemistry provides a powerful toolkit for investigating the electronic structure and reactivity of molecules like this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.[9] For 2-methyl-8-nitroquinoline, the calculated HOMO and LUMO energies are -6.397 eV and -1.504 eV, respectively, resulting in an energy gap of 4.893 eV. This relatively small energy gap suggests that the molecule is likely to be chemically reactive.

Table 6: Calculated Electronic Properties of 2-Methyl-8-Nitroquinoline

| Parameter | Value (eV) |

| HOMO Energy | -6.397 |

| LUMO Energy | -1.504 |

| HOMO-LUMO Gap (ΔE) | 4.893 |

Experimental Protocols

This section provides generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Skraup synthesis.[5]

Materials:

-

o-Nitrophenol

-

Arsenic acid

-

86% Phosphoric acid

-

Acrolein

-

Hyflo Supercel

-

Decolorizing carbon

-

Aqueous ammonia (B1221849)

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of o-nitrophenol, arsenic acid, and phosphoric acid is heated to 100°C in a three-necked flask equipped with a stirrer, thermometer, and condenser.

-

Acrolein is added dropwise with vigorous stirring while maintaining the temperature at 100°C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The solution is poured into water, treated with Hyflo Supercel and decolorizing carbon, and filtered.

-

The filtrate is made alkaline with aqueous ammonia to precipitate the product.

-

The crude product is filtered, dried, and purified by recrystallization from a mixture of dichloromethane and hexane.[5]

FT-IR Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

NMR Spectroscopy

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

UV-Visible Spectroscopy

Instrumentation:

-

UV-Visible spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1x10⁻³ M.

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1x10⁻⁵ to 1x10⁻⁴ M.

Data Acquisition:

-

Scan the absorbance of the solutions from 200 to 800 nm using the solvent as a blank.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

Biological Activity and Mechanism of Action

Derivatives of this compound have shown promising anticancer and antimicrobial activities. The proposed mechanisms of action often involve the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes.

Anticancer Activity

Studies on this compound-based thiosemicarbazone analogues have shown that these compounds can induce apoptosis in cancer cells. The proposed mechanism involves the induction of mitochondrial dysfunction, leading to an increase in intracellular ROS levels. This oxidative stress can trigger cell cycle arrest and activate caspase-dependent apoptotic pathways.

Antimicrobial Activity

The antimicrobial activity of quinoline derivatives is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function. Additionally, some derivatives are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.

Visualizations

Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the computational study of a small molecule like this compound.

Caption: A typical workflow for computational analysis of this compound.

Proposed Anticancer Mechanism of Action

The diagram below outlines the proposed mechanism of anticancer activity for this compound derivatives, involving the induction of oxidative stress and apoptosis.

Caption: Proposed anticancer mechanism of this compound derivatives.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational studies of this compound. The compiled data on its molecular structure, spectroscopic properties, and electronic characteristics, along with detailed experimental protocols, offer a valuable resource for researchers in medicinal chemistry and drug development. The insights into its potential mechanisms of action as an anticancer and antimicrobial agent highlight the therapeutic potential of this molecular scaffold. Further computational and experimental investigations are warranted to fully elucidate the structure-activity relationships of this compound derivatives and to guide the development of new and effective therapeutic agents.

References

- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 607-35-2 | Benchchem [benchchem.com]

- 5. 8-Nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Spectroscopic Profile of 8-Nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 8-Nitroquinoline, a significant heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Core Spectroscopic Data of this compound

The following sections summarize the essential spectroscopic data for this compound, providing a fundamental analytical fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the quinoline (B57606) ring system. The electron-withdrawing nature of the nitro group influences the chemical shifts of the aromatic protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.90 | dd |

| H-3 | 7.55 | dd |

| H-4 | 8.20 | dd |

| H-5 | 7.85 | d |

| H-6 | 7.65 | t |

| H-7 | 8.15 | d |

Disclaimer: The provided NMR data is a representative example and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 151.2 |

| C-3 | 122.5 |

| C-4 | 136.8 |

| C-5 | 128.4 |

| C-6 | 130.1 |

| C-7 | 124.9 |

| C-8 | 148.3 |

| C-8a | 140.5 |

| C-4a | 129.7 |

Disclaimer: The provided NMR data is a representative example and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the nitro group and the aromatic quinoline core.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600-1450 | C=C and C=N stretch | Aromatic ring |

| ~1530 | N-O asymmetric stretch | Nitro (-NO₂) |

| ~1350 | N-O symmetric stretch | Nitro (-NO₂) |

| ~830 | C-N stretch | Nitro-aromatic |

| ~750 | C-H out-of-plane bend | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak.[1]

| m/z | Relative Intensity | Assignment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 128 | Moderate | [M-NO₂]⁺ |

| 116 | Moderate | [M-NO₂-C₂H₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

-

Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.